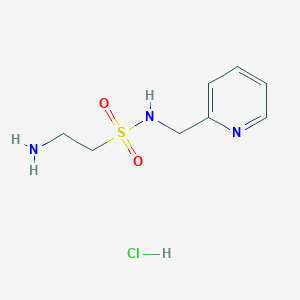
2-amino-N-(pyridin-2-ylmethyl)ethane-1-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular formula of 2-amino-N-(pyridin-2-ylmethyl)ethane-1-sulfonamide hydrochloride is C8H14ClN3O2S . Its molecular weight is 237.71 g/mol . The InChI code for this compound is 1S/C7H11N3O2S.ClH/c8-4-6-13(11,12)10-7-3-1-2-5-9-7;/h1-3,5H,4,6,8H2,(H,9,10);1H .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 168-170°C . It is stored at room temperature .Scientific Research Applications
Sulfonamide Derivatives in Medicinal Chemistry
Sulfonamides, including 2-amino-N-(pyridin-2-ylmethyl)ethane-1-sulfonamide hydrochloride, have a broad spectrum of medicinal applications due to their diverse pharmacological properties. These compounds are integral in developing drugs with antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The simplicity of synthesizing sulfonamides allows for a wide variety of derivatives, demonstrating a clear structure-activity relationship that is crucial for pharmaceutical advancements. The sulfonamide group, functioning as a non-classical bioisostere, has been observed in molecules with significant antibacterial activities, underscoring its importance in medicinal chemistry for future drug development (Azevedo-Barbosa et al., 2020).
Sulfonamides as Antitumor Agents
Recent patents and literature highlight the role of sulfonamides, including 2-amino-N-(pyridin-2-ylmethyl)ethane-1-sulfonamide hydrochloride, in the development of antitumor agents. Sulfonamides have been explored for their potential in targeting tumor-associated isoforms of carbonic anhydrases IX and XII, demonstrating significant antitumor activity. This exploration is part of a broader need for novel sulfonamides that can act as selective antiglaucoma drugs, antitumor agents, and diagnostic tools, showcasing the compound's versatility in addressing various medical challenges (Carta et al., 2012).
Applications in Antimicrobial Resistance
Sulfonamides, such as 2-amino-N-(pyridin-2-ylmethyl)ethane-1-sulfonamide hydrochloride, are under continuous investigation for their role in combating antimicrobial resistance. Their presence in the environment, mainly derived from agricultural activities, has sparked concerns over their potential impact on microbial populations and human health. Research suggests that even trace amounts of sulfonamides can lead to shifts in microbial communities, which could pose global health risks. This underscores the importance of understanding the environmental impact of sulfonamides and developing strategies to mitigate their potential hazards (Baran et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
The primary targets of 2-amino-N-[(pyridin-2-yl)methyl]ethane-1-sulfonamide hydrochloride are metal ions such as Mn(II) and Fe(II) . These structures contain five nitrogen atoms that can form coordinate bonds with these metal ions .
Mode of Action
The compound interacts with its targets by forming coordinate bonds. An additional coordinating bond can be formed between the metal ion and a neutral molecule of nitric oxide (NO) . This interaction results in the formation of complexes that are potentially useful agents for targeted delivery of NO to in vivo biological sites .
Biochemical Pathways
The affected pathways involve the endogenous production of nitric oxide (NO). NO is a signaling molecule that is released into the endothelial cells by the action of nitric oxide synthases (NOSs) . It plays important roles in a variety of physiological functions .
Result of Action
The molecular and cellular effects of the compound’s action involve the delivery of NO to biological sites such as tumors . NO can reverse resistance to chemotherapy and radiotherapy, increase tumor response to anticancer drugs, and promote cancer cell death .
properties
IUPAC Name |
2-amino-N-(pyridin-2-ylmethyl)ethanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S.ClH/c9-4-6-14(12,13)11-7-8-3-1-2-5-10-8;/h1-3,5,11H,4,6-7,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGORNKTUNXFFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1630096-72-8 |
Source


|
| Record name | Ethanesulfonamide, 2-amino-N-(2-pyridinylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630096-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1380068.png)
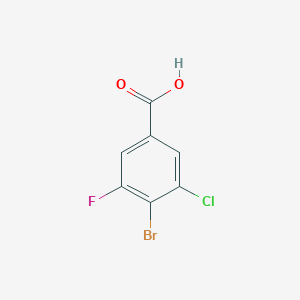
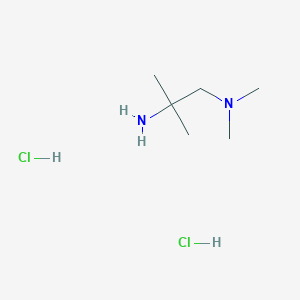

![5-Ethynyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1380077.png)
![3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1380078.png)
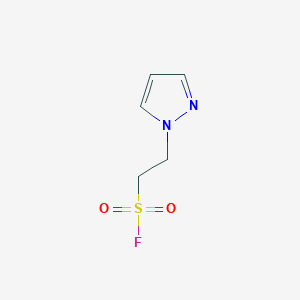
![2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B1380080.png)
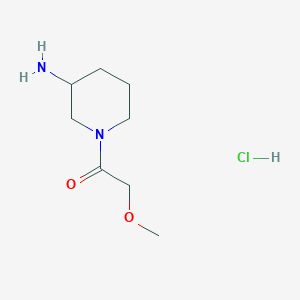


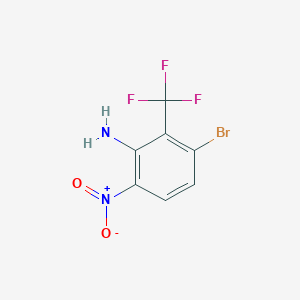
![2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol](/img/structure/B1380089.png)
![tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate](/img/structure/B1380090.png)